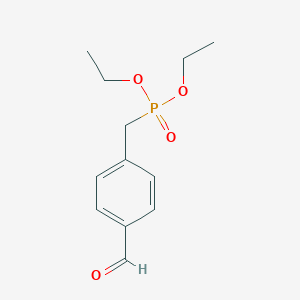

4-(Diethoxyphosphorylmethyl)benzaldehyde

カタログ番号 B040558

分子量: 256.23 g/mol

InChIキー: XVFUMRMVANEEBK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08080653B2

Procedure details

Triethylphosphite (9.28 mL, 53.3 mmol) and α-bromo-p-toluic acid (10.4 g, 48.4 mmol) were suspended in toluene (25 mL) and the mixture was heated to reflux for 18 h. The mixture was cooled to room temperature. After 12 h, the resulting white solid was collected by suction filtration, washed with petroleum ether and dried to yield 4-(diethoxyphosphorylmethyl)benzoic acid as a white solid (10.2 g, 77%): mp 117-120° C.; 1H NMR δ 1.26 (t, J=6.8 Hz, 6H), 3.24 (d, J=25.6 Hz, 2H), 4.06 (m, 4H), 7.38-7.40 (m, 2H), 8.02 (d, J=7.6 Hz, 2H), 11.4 (br s, 1H); 13C NMR δ 16.5, 16.6, 33.4, 34.8, 62.8, 62.9, 129.1, 129.2, 130.00, 130.05, 130.10, 130.48, 130.51, 137.3, 137.4, 170.1; FABMS obsd 273.0896, calcd 273.0892; Anal. Calcd. for C12H17O5P: C, 52.94; H, 6.29. Found: C, 52.92; H, 6.28. A suspension of 4-(diethoxyphosphorylmethyl)benzoic acid (9.99 g, 36.7 mmol) in anhydrous THF (40 mL) at 0° C. was treated dropwise over 10 min with borane-THF complex (40.3 mL, 40.3 mmol, 1.0 M in THF). The reaction mixture was stirred at room temperature for 4 h. The reaction was quenched by slow addition of water. The mixture was concentrated and the residue was partitioned between water (100 mL) and CH2Cl2 (100 mL). The aqueous layer was washed with CH2Cl2. The combined organic layers were washed with water, dried (MgSO4), and concentrated to give a yellow oil. Analysis by TLC and 1H NMR spectroscopy showed starting material (˜10%) and the desired benzyl alcohol. The latter (9.56 g) was dissolved in CH2Cl2 and rapidly added to a sample of PCC (10.8 g, 50.1 mmol) in CH2Cl2 (50 mL) with rapid stirring. After 2 h, ethyl ether (150 mL) was added and the organic solution was decanted from the tarry residue. The residue was washed with ethyl ether (3×50 mL). The combined organic solution was filtered through Florisil and concentrated to a brown oil. Kugelrohr distillation (190° C.@0.05 Torr) afforded a clear, colorless oil (6.54 g, 77%): 1H NMR δ 1.24 (t, J=7.2 Hz, 6H), 3.21 (d, J=22.4 Hz, 2H), 4.03 (m, 4H), 7.45-7.48 (m, 2H), 7.83 (d, J=7.6 Hz, 2H), 9.99 (s, 1H); 13C NMR δ 16.1, 16.2, 33.0, 34.9, 62.1, 62.2, 77.2, 129.49, 129.53, 129.6, 129.66, 129.71, 130.2, 130.2, 138.8, 138.9, 191.61, 191.63; 31P NMR δ 25.4, 25.9; FABMS obsd 257.0949, calcd 257.0943 (C12H17PO4).

[Compound]

Name

material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

77%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][P:4]([CH2:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][CH:11]=1)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].B.C1COCC1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.C(OCC)C>C1COCC1.C(Cl)Cl>[CH2:7]([O:6][P:4]([CH2:9][C:10]1[CH:11]=[CH:12][C:13]([CH:14]=[O:15])=[CH:17][CH:18]=1)([O:3][CH2:1][CH3:2])=[O:5])[CH3:8] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.99 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OP(=O)(OCC)CC1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

40.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

B.C1CCOC1

|

Step Three

[Compound]

|

Name

|

material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OP(=O)(OCC)CC1=CC=C(C(=O)O)C=C1

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature for 4 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched by slow addition of water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was partitioned between water (100 mL) and CH2Cl2 (100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed with CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow oil

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic solution was decanted from the tarry residue

|

WASH

|

Type

|

WASH

|

|

Details

|

The residue was washed with ethyl ether (3×50 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The combined organic solution was filtered through Florisil

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a brown oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Kugelrohr distillation (190° C.@0.05 Torr)

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OP(=O)(OCC)CC1=CC=C(C=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.54 g | |

| YIELD: PERCENTYIELD | 77% | |

| YIELD: CALCULATEDPERCENTYIELD | 69.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |